2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophen yl)acetamide
Description
This compound, characterized by a 1,2,4-triazole core substituted with a 4-amino group and a 2,4-dichlorophenyl group at position 5, features a thioether linkage to an acetamide moiety bearing a 3,5-dichlorophenyl group.
Properties
Molecular Formula |
C16H11Cl4N5OS |
|---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H11Cl4N5OS/c17-8-1-2-12(13(20)6-8)15-23-24-16(25(15)21)27-7-14(26)22-11-4-9(18)3-10(19)5-11/h1-6H,7,21H2,(H,22,26) |
InChI Key |
FLFKETCJRSHTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the introduction of the dichlorophenyl groups. Common reagents used in the synthesis include hydrazine, dichlorobenzene, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes and exerting its therapeutic effects.
Comparison with Similar Compounds
Core Triazole Modifications
- Target Compound: Triazole Substituents: 4-amino, 5-(2,4-dichlorophenyl). Acetamide Group: N-(3,5-dichlorophenyl).
- Analog 1: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide (AS113) Triazole Substituents: 4-amino, 5-(2-pyridyl). Acetamide Group: N-(3,4-dichlorophenyl).
- Analog 2: 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Triazole Substituents: 4-amino, 5-phenyl. Acetamide Group: N-(3,4-dichlorophenyl). Key Difference: Lack of chlorine atoms on the phenyl ring may decrease hydrophobicity and target affinity .
Acetamide Tail Variations
Crystal Structure Trends
- Target Compound : Predicted to adopt an anti-conformation between the C=O and N–H bonds, similar to 2-chloro-N-(3,5-dichlorophenyl)acetamide derivatives, enabling intermolecular hydrogen bonding .
- Analog 4 : 2-chloro-N-(3,5-dimethylphenyl)acetamide ()
- Conformation : Anti-parallel C=O and N–H bonds stabilize crystal packing.
Pharmacological and Computational Data
Anti-Exudative Activity
- Analog 5: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives () Activity: 10 mg/kg dose showed comparable efficacy to diclofenac sodium (8 mg/kg). Target Compound: Dichlorophenyl groups may enhance activity via increased receptor affinity .
Biological Activity
The compound 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with appropriate amines and acetamides. The resulting compound features a triazole ring which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)] have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 6.2 |
| Compound A | HCT-116 (Colon) | 8.5 |
| Compound A | PC-3 (Prostate) | 7.0 |
| Compound A | A549 (Lung) | 9.1 |
| Compound A | HepG-2 (Liver) | 10.2 |
These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing comparatively lower toxicity towards normal cells.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways such as the EGFR and VEGFR-2 pathways. In vitro studies have shown that it can inhibit these kinases effectively:
Table 2: Inhibition of Kinases
| Kinase | IC50 (µM) | Reference Inhibitor IC50 (µM) |
|---|---|---|
| EGFR | 0.216 | Sorafenib: 0.230 |
| VEGFR-2 | 0.259 | Sorafenib: 0.308 |
This data suggests that the compound may serve as a promising candidate for cancer therapy by targeting these critical pathways involved in tumor growth and angiogenesis.
Antimicrobial Activity
In addition to its anticancer properties, compounds containing the triazole moiety have been noted for their antimicrobial activities. Studies have shown that they can inhibit various bacterial strains:
Table 3: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
This antimicrobial activity further broadens the therapeutic potential of this compound beyond oncology.
Case Studies
A notable case study involved the evaluation of a related triazole derivative in a clinical setting where it was administered to patients with advanced solid tumors. The study reported a partial response in several patients, with manageable side effects, indicating the compound's potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
